molecular formula C22H22N2O3 B2979741 N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-51-5

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2979741
CAS No.: 1005300-51-5
M. Wt: 362.429
InChI Key: SGUWIOCXIKZOQO-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a small molecule dihydropyridine carboxamide derivative with the molecular formula C 22 H 22 N 2 O 3 and a molecular weight of 362.42 g/mol . Its structure features a dihydropyridine core substituted with a carboxamide group linked to a 2-methoxy-5-methylphenyl ring and a 2-methylbenzyl group at the nitrogen position . Compounds based on the 1,2-dihydropyridine-2-oxo scaffold are of significant interest in medicinal chemistry research for their potential as modulators of biological targets . Specifically, structural analogs have been investigated for their activity as modulators of receptors such as the androgen receptor (AR) and glucocorticoid receptor (GR) . Research into these receptors is relevant for the study of various conditions, including oncological, metabolic, and central nervous system disorders . This product is intended for research purposes only, specifically for use in assay development, high-throughput screening, and target validation in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-10-11-20(27-3)19(13-15)23-21(25)18-9-6-12-24(22(18)26)14-17-8-5-4-7-16(17)2/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUWIOCXIKZOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 305.36 g/mol
  • CAS Number : 892302-45-3

The structural features include a dihydropyridine core, which is known for its diverse biological activities, including calcium channel modulation and anti-hypertensive effects.

Pharmacological Properties

  • Calcium Channel Modulation :
    • Dihydropyridines are well-known for their role as calcium channel blockers. This compound may exhibit similar properties, potentially affecting cardiovascular functions by modulating calcium influx in cardiac and vascular smooth muscle cells .
  • Antioxidant Activity :
    • Some studies suggest that compounds with dihydropyridine structures possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing various diseases, including neurodegenerative disorders and certain cancers .
  • Antimicrobial Effects :
    • Preliminary investigations indicate that derivatives of dihydropyridines may demonstrate antimicrobial activity against various pathogens. The specific activity of this compound against bacteria or fungi remains to be thoroughly explored.
  • Cytotoxicity Against Cancer Cells :
    • Research has shown that certain dihydropyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Study on Antioxidant Properties

In a study examining the antioxidant capacity of related compounds, it was found that dihydropyridines could effectively scavenge free radicals and reduce oxidative stress markers in vitro. The study highlighted the structure-activity relationship (SAR) that suggests modifications at specific positions can enhance antioxidant efficacy .

Cytotoxicity Assays

A recent study assessed the cytotoxic effects of various dihydropyridine derivatives on human cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxic potency. The compound showed promising results with IC50 values comparable to established chemotherapeutics .

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₂
Molecular Weight305.36 g/mol
CAS Number892302-45-3
Antioxidant ActivityModerate
Cytotoxicity (IC50)Varies by cell line (e.g., 10 µM)
Calcium Channel BlockingPotentially active

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide":

Note: The query asks for information on "this compound". However, the search results provide information on similar compounds, and related concepts, but not this specific molecule.

Related Compounds and Their Applications

  • N-(2-methoxy-5-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide :
    • Chemistry : It can be employed as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
    • Biology : It can be investigated for its potential as a pharmaceutical agent due to its structure that may allow it to interact with various biological targets, making it a candidate for drug development.
    • Medicine : Explored for its therapeutic potential against certain diseases or conditions, making it a subject for pharmacological studies.
    • Industry : It can be used to develop new materials with specific properties like polymers or coatings.
  • Pirfenidone and Pyridone Analogs :
    • Formulations of pirfenidone or pyridone analog compounds can be used for aerosol administration to prevent or treat various fibrotic and inflammatory diseases, including those associated with the lung, heart, kidney, liver, eye, and central nervous system .
    • They can be administered via inhalation for the treatment of lung disease using a nebulizer, metered dose inhaler, or dry powder inhaler on various dosing schedules .

General Areas of Application Based on Structural Similarity

Given the structural components present in "this compound," some potential areas of application can be inferred:

  • Medicinal Chemistry & Drug Design : The presence of a dihydropyridone moiety suggests potential applications in medicinal chemistry, as these structures are found in various bioactive compounds .
  • Antiviral Agents: Benzothiazolyl-pyridine hybrids have demonstrated antiviral activity against H5N1 bird flu and SARS-CoV-2 viruses .
  • Treatment of Fibrotic and Inflammatory Diseases: Pyridone analogs are used in formulations for aerosol administration in the treatment of lung, heart, kidney, liver, eye, and central nervous system diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other carboxamides and dihydropyridine derivatives. Below is a comparative analysis based on evidence and inferred properties:

Compound Core Structure Key Substituents Functional Groups Potential Applications
N-(2-Methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 1,2-Dihydropyridine-2-one 2-Methoxy-5-methylphenyl (amide), 2-methylbenzyl (N1) Carboxamide, Methoxy, Methyl Drug discovery, catalytic intermediates
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl (amide), 3-methylphenyl Hydroxy, Amide, Methyl Metal-catalyzed C–H functionalization
(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) 1,2-Dihydropyridine-2-one 4-Nitrophenyl (C5), 4-nitrostyryl (amide), hydroxyl (C4) Nitro, Hydroxy, Styryl Thermal cyclization studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogs in this class are synthesized by reacting substituted pyridinecarboxylic acids with aryl amines under reflux in polar aprotic solvents (e.g., DMF) with catalysts like pyridine or cesium fluoride. Purification often involves silica gel chromatography using gradients of petroleum ether/ethyl acetate .
  • Optimization : Key parameters include temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.1 for acid to amine). Monitoring via TLC and adjusting solvent polarity during purification improves yields.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns.
  • X-ray crystallography : Resolves tautomeric states (e.g., keto-amine vs. hydroxy-pyridine forms) and molecular planarity. For example, dihedral angles between aromatic rings (e.g., 8.38° in a related compound) validate conjugation .
  • HPLC-MS : Verifies purity (>95%) and molecular weight.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid prolonged skin/eye contact; rinse immediately with water if exposed .
  • Store in airtight containers at 2–8°C to minimize degradation.

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Short-term : Stable at room temperature in inert atmospheres.
  • Long-term : Degrades via hydrolysis or oxidation; refrigerated storage recommended. Monitor via periodic HPLC to detect decomposition products .

Advanced Research Questions

Q. How does tautomerism influence the compound’s reactivity and biological activity?

  • Analysis : X-ray studies of analogs reveal a preference for the keto-amine tautomer due to intramolecular N–H⋯O hydrogen bonding, which stabilizes the lactam form. This tautomer impacts π-conjugation and binding affinity in biological assays .
  • Experimental Validation : Compare NMR data in DMSO-d₆ (tautomer-sensitive NH peaks) with crystallographic results.

Q. What crystallization conditions yield high-quality single crystals for structural studies?

  • Conditions : Slow evaporation from methanol or ethanol at 4°C produces crystals suitable for X-ray diffraction. Centrosymmetric dimers formed via intermolecular hydrogen bonds (N–H⋯O) enhance crystal packing .
  • Troubleshooting : If crystals are poorly formed, try seeding or adjusting solvent polarity (e.g., methanol/water mixtures).

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • SAR Strategy :

  • Synthesize derivatives with varied substituents (e.g., halogen, methoxy, methyl groups) on the phenyl rings.
  • Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters.
  • Computational modeling (docking, DFT) predicts binding modes and guides synthetic priorities .

Q. How should researchers address contradictions in reported synthetic yields or tautomeric ratios?

  • Resolution Steps :

Replicate experiments under identical conditions (solvent, catalyst, temperature).

Use controlled crystallization to isolate tautomers and compare their NMR/X-ray data.

Quantify tautomer ratios via integration of diagnostic NH or OH peaks in DMSO-d₆ .

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